N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Description
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a fused ring system containing a benzene ring and a pyridine ring. The presence of thiophene and cyano groups in its structure adds to its chemical diversity and potential reactivity.
Properties
IUPAC Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3OS/c1-18-9-10-20(3)24(13-18)27-17-36-31(26(27)16-32)34-30(35)25-15-29(22-12-11-19(2)21(4)14-22)33-28-8-6-5-7-23(25)28/h5-15,17H,1-4H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQDMIOJJJWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can be achieved through multi-step synthetic routesThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures, enhancing the compound’s complexity
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, which have shown various therapeutic properties.
Quinoline Derivatives: Compounds like Chloroquine and Quinoline N-oxide, which are known for their anti-malarial and anti-inflammatory activities
The uniqueness of this compound lies in its combined structural features, which may offer distinct advantages in terms of reactivity, stability, and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
